9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
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Overview
Description
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two anthraquinone units linked by a 4-methyl-1,3-phenylene diimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone typically involves the reaction of 4-methyl-1,3-phenylenediamine with anthraquinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
Properties
CAS No. |
79665-35-3 |
---|---|
Molecular Formula |
C35H22N2O4 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
InChI Key |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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